molecular formula C7H15ClO B13226360 1-Chloro-4-(propan-2-yloxy)butane

1-Chloro-4-(propan-2-yloxy)butane

Katalognummer: B13226360
Molekulargewicht: 150.64 g/mol
InChI-Schlüssel: KDHGXSOYHUAMEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(propan-2-yloxy)butane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-4-(propan-2-yloxy)butane can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The ether linkage can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Major Products Formed

    Substitution: 4-(propan-2-yloxy)butanol.

    Oxidation: Various carbonyl compounds, depending on the extent of oxidation.

    Reduction: Butane and isopropanol.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(propan-2-yloxy)butane is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(propan-2-yloxy)butane involves its interaction with various molecular targets. The chlorine atom and ether linkage confer reactivity, allowing the compound to participate in nucleophilic substitution and other reactions. These interactions can modify the structure and function of target molecules, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Chloro-4-(propan-2-yloxy)butane is unique due to its combination of a chlorine atom and an ether linkage. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Eigenschaften

Molekularformel

C7H15ClO

Molekulargewicht

150.64 g/mol

IUPAC-Name

1-chloro-4-propan-2-yloxybutane

InChI

InChI=1S/C7H15ClO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3

InChI-Schlüssel

KDHGXSOYHUAMEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.